2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
2-Methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 243669-49-0) is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a thiophene ring. Its molecular formula is C₁₁H₈N₂OS₂ (MW: 248.32 g/mol), featuring a methyl group at position 2 and a thiophen-2-yl substituent at position 5 . While it is currently out of stock commercially, its synthesis typically involves condensation reactions or catalytic methods, similar to related compounds .
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS2/c1-6-12-10(14)9-7(5-16-11(9)13-6)8-3-2-4-15-8/h2-5H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVXRASHNTXIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207777 | |
| Record name | 2-Methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243669-49-0 | |
| Record name | 2-Methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243669-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization to form the thieno[2,3-d]pyrimidine ring system. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit various biological activities:
- Antimicrobial Activity : Some derivatives show significant antimicrobial effects against various pathogens.
- Anticancer Properties : Certain compounds within this class have demonstrated promising anticancer activities in vitro.
- Anti-inflammatory Effects : The presence of specific functional groups can lead to anti-inflammatory properties.
Interaction Studies
Interaction studies focus on the binding affinity of 2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one with various biological targets. These studies often involve:
- Molecular Docking Simulations : To predict how the compound interacts with target proteins.
- In vitro Assays : To evaluate the biological efficacy and mechanism of action.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds along with their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methylthieno[2,3-d]pyrimidin-4-one | Methyl group at position 5 | Exhibits strong antimicrobial activity |
| 6-Methylthieno[3,2-d]pyrimidin-4-one | Methyl group at position 6 | Shows promising anticancer effects |
| 4-Amino-thieno[2,3-d]pyrimidin-4-one | Amino group at position 4 | Potential anti-inflammatory properties |
Each of these compounds shares a common structural framework but exhibits distinct biological activities due to variations in functional groups.
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited effective antimicrobial activity against resistant strains of bacteria. The compound was found to inhibit bacterial growth significantly compared to standard antibiotics.
- Cancer Research : In vitro studies showed that this compound induced apoptosis in cancer cell lines through activation of specific pathways associated with cell death.
- Inflammation Model : Research indicated that this compound reduced inflammatory markers in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism by which 2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects is related to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thieno[2,3-d]pyrimidine core allows for interactions with nucleophilic sites on proteins and other biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thienopyrimidinone Core
The bioactivity and physicochemical properties of thieno[2,3-d]pyrimidin-4-ones are highly dependent on substituent patterns. Key analogs include:
Key Observations :
- Thiophene vs. Furan/Phenyl : The thiophen-2-yl group in the target compound provides stronger electron-withdrawing effects compared to furan or phenyl, enhancing π-π stacking in biological targets .
- Methyl vs. Bulkier Substituents : The methyl group at C2 offers steric minimalism, whereas bulkier groups (e.g., chloroethyl, sulfanylidene) improve target specificity but may reduce solubility .
Antibacterial and Enzyme Inhibition
highlights thieno[2,3-d]pyrimidin-4-one derivatives as potent inhibitors of PglD (a bacterial enzyme), with IC₅₀ values ranging from 0.37–2.2 μM (Table 1). The target compound’s methyl and thiophene substituents are structurally analogous to compound 67a (IC₅₀ = 2.2 μM), suggesting moderate activity. In contrast, derivatives with extended arylalkyl chains (e.g., 67c, IC₅₀ = 0.54 μM) show superior potency due to enhanced hydrophobic interactions .
Antimicrobial Activity
Aryliden hydrazinyl derivatives (e.g., 2-(2-arylidenehydrazinyl)-5-aryl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4-ones ) demonstrate broad-spectrum antimicrobial activity. The thiophene moiety in these compounds enhances membrane penetration, a feature shared with the target compound .
Biological Activity
2-Methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on various research studies and findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C11H8N2OS2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid (powder) |
| Storage Temperature | Room Temperature |
Antitumor Activity
Recent studies have highlighted the antitumor properties of thieno[2,3-d]pyrimidine derivatives. In a notable study, a series of compounds were synthesized and tested against 60 human tumor cell lines. Compounds derived from the thieno[2,3-d]pyrimidine scaffold exhibited significant growth inhibition. Specifically, compounds 20 and 23 demonstrated remarkable potency with (Total Growth Inhibition) values of 16.2 µM and 67.7 µM respectively, outperforming the standard chemotherapy agent 5-fluorouracil by 7-fold and 4-fold respectively .
The mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The binding affinity of these compounds to DHFR was significantly higher than that of methotrexate, indicating their potential as effective anticancer agents .
Anti-inflammatory Activity
In addition to antitumor effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit NF-κB/AP-1 signaling pathways in a dose-dependent manner, suggesting a potential role in treating inflammatory diseases .
The biological activity of thieno[2,3-d]pyrimidines is attributed to their ability to mimic folate structures, allowing them to bind selectively to folate receptors that are overexpressed in cancer cells. This selectivity minimizes effects on normal cells and enhances therapeutic efficacy . The presence of sulfur in the thiophene ring enhances lipophilicity and facilitates passive diffusion across cellular membranes.
Case Studies
- Case Study on Antitumor Efficacy : A study involving compound 20 showed a significant reduction in cell viability across multiple cancer cell lines with an IC50 value lower than that of standard treatments. The compound's efficacy was further validated through in vivo models where tumor growth was substantially inhibited .
- Anti-inflammatory Assessment : Another study demonstrated that derivatives exhibited high antioxidant activity (up to 82%) compared to standard antioxidants like Trolox. This suggests potential applications in managing oxidative stress-related conditions .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are used to verify the thiophene ring protons (δ 6.8–7.5 ppm) and pyrimidinone carbonyl (δ 165–170 ppm). DEPT-135 confirms methyl group presence at δ 2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (calc. 274.04 g/mol), distinguishing it from analogs .
- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., 120° for thiophene S-C-C) and confirming planarity of the fused ring system .
What computational methods are effective in predicting the compound’s pharmacokinetics and target binding affinity?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR), highlighting hydrogen bonds between the pyrimidinone carbonyl and Lys721 .
- ADME Prediction : SwissADME estimates moderate lipophilicity (LogP ~2.8), suggesting good blood-brain barrier penetration. High gastrointestinal absorption (85–90%) aligns with oral bioavailability potential .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, identifying conformational shifts in the thiophene moiety that affect binding .
How do the methyl and thiophen-2-yl substituents influence reactivity and bioactivity compared to analogs?
Q. Advanced Research Focus
- Reactivity : The electron-donating methyl group stabilizes the pyrimidinone ring, reducing electrophilic substitution rates. Thiophen-2-yl enhances π-π stacking with aromatic residues in enzyme active sites, as shown in SAR studies .
- Bioactivity : Compared to phenyl-substituted analogs (e.g., 5-phenyl derivatives), the thiophen-2-yl group increases selectivity for tyrosine kinases (IC 0.8 μM vs. 2.3 μM) due to sulfur’s polarizability . Methyl substitution at C2 reduces metabolic degradation by cytochrome P450, extending half-life in vitro .
What strategies resolve contradictions in reported biological activity data across studies?
Q. Advanced Research Focus
- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) using standardized protocols (e.g., 72-hour exposure, 10% FBS) to address variability in IC values .
- Off-Target Screening : Broad kinase profiling (Eurofins Panlabs) identifies unintended targets (e.g., JAK2 inhibition) that may explain divergent results in apoptosis assays .
- Meta-Analysis : Cross-reference data from >10 studies using tools like RevMan to quantify heterogeneity (I statistic) and adjust for cell-line-specific expression levels (e.g., HeLa vs. MCF-7) .
What in vitro assays are most suitable for evaluating therapeutic potential, given its structural features?
Q. Advanced Research Focus
- Anticancer Activity : NCI-60 panel screening identifies potency against leukemia (GI 1.2 μM) linked to ROS generation via thiophene-mediated redox cycling .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) reveals Gram-positive selectivity (MIC 8 μg/mL against S. aureus), attributed to membrane disruption by the lipophilic methyl group .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) quantify IC values, with structural analogs showing 30% higher activity than celecoxib .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
